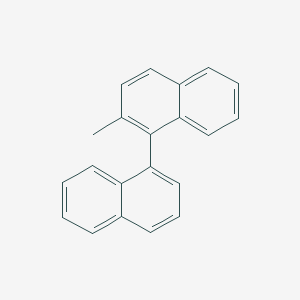

2-methyl-1,1'-Binaphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFPWGKKKSWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-methyl-1,1'-Binaphthalene

Introduction

(R)-2-methyl-1,1'-Binaphthalene is a sterically hindered biaryl compound that possesses axial chirality, making it a significant molecule in the field of asymmetric synthesis. Its unique structural properties arise from atropisomerism, a phenomenon where restricted rotation around a single bond creates stable, non-superimposable mirror-image isomers. This guide provides a comprehensive overview of (R)-2-methyl-1,1'-Binaphthalene, identified by its CAS number 118018-44-3 , detailing its structural characteristics, synthesis, and pivotal applications as a chiral ligand in modern organic chemistry.[1][2][3] The rigid C₂-symmetric binaphthyl backbone, modified with a methyl group, allows for the creation of a well-defined chiral environment, which is instrumental in controlling the stereochemical outcome of chemical reactions.[4][5][6] This technical paper will serve as a resource for researchers and professionals engaged in asymmetric catalysis, drug discovery, and the synthesis of fine chemicals.

Physicochemical Properties and Structural Analysis

The distinct properties of (R)-2-methyl-1,1'-Binaphthalene are a direct consequence of its molecular structure. The presence of two bulky naphthalene rings linked by a single C-C bond results in significant steric hindrance, which prevents free rotation and gives rise to stable enantiomers. The methyl group at the 2-position further influences the rotational barrier and the topology of the chiral pocket.

| Property | Value | Source |

| CAS Number | 118018-44-3 | [1][2] |

| Molecular Formula | C₂₁H₁₆ | [1][7] |

| Molecular Weight | 268.35 g/mol | [1][7] |

| Predicted Boiling Point | 402.6 ± 25.0 °C at 760 mmHg | [7][8] |

| Predicted Density | 1.121 ± 0.06 g/cm³ | [7][8] |

| Storage Condition | 2-8°C | [7][8] |

The Essence of Atropisomerism

The chirality of (R)-2-methyl-1,1'-Binaphthalene is not centered on a stereogenic carbon atom but on an axis of chirality. The energy barrier to rotation around the 1,1'-bond is high enough to allow for the isolation of individual enantiomers at room temperature. Molecules containing this 1,1'-binaphthyl skeleton are known for their high optical stability.[9] The unsubstituted 1,1'-binaphthyl has a racemization half-life of 14.5 minutes at 50°C, but substituents at the 2 and 2' positions dramatically increase this barrier, rendering the enantiomers configurationally stable.[10]

Caption: Atropisomerism in (R)-2-methyl-1,1'-Binaphthalene.

Synthesis and Chiral Resolution

The enantioselective synthesis of substituted binaphthyls is a cornerstone of modern organic chemistry.[6] While a direct, one-step synthesis of (R)-2-methyl-1,1'-Binaphthalene is not commonly reported, its synthesis can be envisioned through multi-step sequences starting from readily available chiral precursors. The most common and versatile precursor for this class of compounds is enantiomerically pure 1,1'-bi-2-naphthol (BINOL).[5][11] The synthesis strategy, therefore, involves two key stages: obtaining enantiopure (R)-BINOL and its subsequent functionalization.

Stage 1: Resolution of Racemic 1,1'-bi-2-naphthol (BINOL)

A highly effective method for obtaining enantiomerically pure BINOL is through enzymatic resolution. This process leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a derivatized racemic mixture.

-

Esterification: Racemic 1,1'-bi-2-naphthol is first converted to its dipentanoate ester.

-

Suspend racemic 1,1'-bi-2-naphthol (0.71 mol) and triethylamine (1.54 mol) in diethyl ether (2 L).

-

Add pentanoyl chloride (1.56 mol) dropwise over 20 minutes.

-

Stir for an additional hour to ensure complete reaction.

-

Wash the ether solution with aqueous sodium bicarbonate and water to yield the racemic diester.

-

-

Enzymatic Hydrolysis: The racemic diester is subjected to selective hydrolysis using an enzyme.

-

Prepare an emulsion of the ether solution containing the diester with a pH 7.5 phosphate buffer containing sodium taurocholate.

-

Introduce cholesterol esterase (~2000 units). The enzyme will selectively hydrolyze the (S)-ester to (S)-BINOL, leaving the (R)-diester largely unreacted.

-

Maintain the pH at approximately 7.2 by adding aqueous NaOH as the hydrolysis proceeds. The reaction is typically stirred for 2-3 days.

-

-

Separation and Isolation:

-

Break the emulsion by adding ethanol.

-

Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-BINOL, while the organic layer contains the unreacted (R)-diester.

-

Acidify the aqueous layer to precipitate (S)-(-)-1,1'-bi-2-naphthol.

-

The (R)-diester in the organic layer can be isolated and then hydrolyzed chemically (e.g., using KOH in methanol/water) to yield (R)-(+)-1,1'-bi-2-naphthol.

-

Stage 2: Conversion of (R)-BINOL to (R)-2-methyl-1,1'-Binaphthalene

Once enantiopure (R)-BINOL is obtained, it can be converted to the target molecule. A common strategy involves converting the hydroxyl groups to a better leaving group (e.g., triflate) followed by a cross-coupling reaction to introduce the methyl group and remove the second functional group.

Caption: General synthetic pathway for (R)-2-methyl-1,1'-Binaphthalene.

Applications in Asymmetric Catalysis

The primary and most valuable application of (R)-2-methyl-1,1'-Binaphthalene and its derivatives is as a chiral ligand in transition metal-catalyzed asymmetric reactions.[4][8] The rigid binaphthyl scaffold provides a stable and well-defined chiral environment around the metal center, which effectively dictates the stereochemical outcome of the reaction.

Binaphthyl-based ligands are crucial for a wide array of transformations:

-

Asymmetric Hydrogenation: Complexes of ruthenium and rhodium with chiral binaphthyl phosphine ligands (like BINAP) are highly effective for the enantioselective hydrogenation of ketones and olefins.[12]

-

C-C Bond Formation: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling and allylic alkylations, utilize chiral binaphthyl ligands to achieve high enantioselectivity.[5][13]

-

Enantioselective C-H Activation: Novel binaphthyl-based ligands have been developed for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions, enabling the synthesis of complex, enantioenriched cyclic structures.[14]

-

Conjugate Additions: Chiral complexes formed from binaphthyl ligands can catalyze the enantioselective addition of nucleophiles to unsaturated systems, yielding products with high enantiomeric excess.[15]

The design of the ligand is critical; even small changes to the substituents on the binaphthyl core can significantly impact the selectivity and activity of the catalyst. The methyl group in (R)-2-methyl-1,1'-Binaphthalene, for example, modifies the steric and electronic properties of the ligand compared to the parent unsubstituted binaphthyl, allowing for fine-tuning of the catalyst's performance.

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-2-Methyl-1,1'-binaphthalene | 118018-44-3 [chemicalbook.com]

- 3. 2-methyl-1,1'-Binaphthalene | C21H16 | CID 11032869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Methyl-1,1'-binaphthalene [myskinrecipes.com]

- 5. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]

- 6. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]

- 11. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Atropisomeric Stability of 2-Methyl-1,1'-Binaphthalene: A Technical Guide

Executive Summary

The atropisomeric stability of 2-methyl-1,1'-binaphthalene represents a critical case study in axial chirality. Unlike its parent compound, 1,1'-binaphthalene (which racemizes rapidly at room temperature), and its di-substituted analog, 2,2'-dimethyl-1,1'-binaphthalene (which is hyper-stable), the mono-substituted 2-methyl derivative occupies a distinct kinetic window.

This guide provides a definitive technical analysis of the configurational stability of this compound. It details the thermodynamic barriers governing its racemization, establishes its classification within the LaPlante framework for drug development, and provides a validated experimental protocol for quantifying its half-life (

Key Technical Takeaway: this compound exhibits sufficient configurational stability to be isolated as a single enantiomer at room temperature (Class 3), but it possesses a lower barrier to rotation than 2,2'-disubstituted binaphthyls, necessitating strict thermal control during synthesis and storage.

Mechanistic Analysis of Atropisomerism

Structural Causality

The optical instability of 1,1'-binaphthyl systems arises from rotation about the C1–C1' bond. For racemization to occur, the naphthalene rings must pass through a coplanar transition state. The energy penalty for this rotation is dominated by the steric clash between the substituents at the 2,2' and 8,8' positions.

-

1,1'-Binaphthalene (Unsubstituted): The steric clash is between Hydrogen (H) and Hydrogen (H). The barrier is low (

kcal/mol), resulting in a half-life of minutes at ambient temperatures. -

This compound (Mono-substituted): The rotation forces a clash between a Methyl group (Me) and a Hydrogen (H). This significantly increases the van der Waals repulsion compared to H-H, raising the barrier to the 30–35 kcal/mol range.

-

2,2'-Dimethyl-1,1'-binaphthalene (Di-substituted): The clash is between Me and Me. The barrier exceeds 45 kcal/mol, rendering the molecule chemically inert to racemization under standard conditions.

Transition State Pathways

Racemization can proceed via two distinct pathways:

-

Anti-Pathway: The substituents at positions 2 and 8' (and 2' and 8) pass each other. This is generally the lower energy pathway for 1,1'-binaphthyls.

-

Syn-Pathway: The substituents at 2 and 2' pass each other. This is energetically prohibitive for 2,2'-disubstituted systems.

In this compound, the single methyl group obstructs the anti pathway on one side, forcing the molecule to adopt a highly distorted transition state to racemize.

Energy Landscape Visualization

Figure 1: Reaction coordinate diagram illustrating the rotational barrier for this compound. The transition state represents the maximum steric repulsion between the C2-methyl group and the C8'-hydrogen.

Experimental Determination of Stability

To rigorously determine the stability of a specific lot of this compound or a derivative, the following kinetic protocol is the industry standard. This method relies on Dynamic HPLC or Isothermal Decay measurements.

Protocol: Isothermal Racemization Kinetics

Objective: Determine

Materials:

-

Enantiomerically enriched this compound (>90% ee).

-

Solvent: Dodecane or Diphenyl ether (high boiling point, inert).

-

Chiral HPLC Column: Chiralpak IA or OD-H.

Workflow:

-

Preparation: Dissolve the compound in the solvent to a concentration of 1 mg/mL.

-

Thermal Stress: Aliquot the solution into sealed ampoules. Incubate at three distinct temperatures (e.g., 60°C, 80°C, 100°C) using a temperature-controlled oil bath.

-

Sampling: Remove ampoules at fixed time intervals (

min). Quench immediately in an ice bath. -

Quantification: Analyze samples via Chiral HPLC to determine the enantiomeric excess (

) at each time point.

Data Analysis:

Racemization follows reversible first-order kinetics:

Calculate

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining the kinetic stability of atropisomers.

Implications for Drug Design & Development

LaPlante Classification

Based on the steric parameters and literature data for mono-substituted binaphthyls, this compound falls into Class 3 (Stable), but near the lower boundary.

| Class | Definition | Status for this compound | |

| Class 1 | Unstable | Seconds to Minutes | No. (See 1,1'-binaphthyl) |

| Class 2 | Semi-stable | Hours to Days | Unlikely at RT, possible at elevated temps. |

| Class 3 | Stable | > Years | Yes. Suitable for development as a single enantiomer. |

Risk Assessment Table

When utilizing this scaffold in drug candidates or ligands:

| Parameter | Risk Level | Mitigation Strategy |

| Storage | Low | Store at ambient temperature; no refrigeration required for racemization prevention. |

| Synthesis | Medium | Avoid reflux conditions in high-boiling solvents (e.g., DMSO, DMF >100°C) for prolonged periods. |

| Metabolism | Low | Unlikely to racemize in vivo unless enzymatic oxidation alters the steric bulk (e.g., metabolic oxidation of the methyl group). |

Decision Tree for Scaffold Selection

Figure 3: Decision logic for classifying atropisomeric stability based on energy barriers.

References

-

Cooke, A. S., & Harris, M. M. (1963). Optical activity in the 1,1'-binaphthyl series. Energy barriers to racemisation of 8-substituted 1,1'-binaphthyls. Journal of the Chemical Society, 2365-2373. Link

-

Kranz, M., Clark, T., & Schleyer, P. v. R. (1993). Rotational barriers of 1,1'-binaphthyls: a computational study. The Journal of Organic Chemistry, 58(12), 3317-3325. Link

-

LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

-

Putala, M. (2004). Asymmetric Synthesis of Axially Chiral Biaryls by Nickel-Catalyzed Grignard Cross-Coupling.[1] The Journal of Organic Chemistry, 69(8), 2805-2815. Link

-

Goto, J., et al. (1982).[2][3] New type of derivatization reagents for liquid chromatographic resolution of enantiomeric hydroxyl compounds. Chemical & Pharmaceutical Bulletin, 30(12), 4597-4599. Link

Sources

A Comprehensive Technical Guide to the Solubility of 2-methyl-1,1'-Binaphthalene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-methyl-1,1'-binaphthalene, a chiral organic compound of significant interest in asymmetric synthesis and materials science. Understanding its behavior in various organic solvents is paramount for its effective application in reaction optimization, purification, and formulation development. This document offers a blend of theoretical principles, practical experimental protocols, and expert insights to empower researchers in their work with this unique molecule.

Introduction to this compound: Structure and Significance

This compound is a derivative of binaphthyl, characterized by two naphthalene rings linked by a single bond, with a methyl group at the 2-position. This substitution induces axial chirality, making it a valuable chiral ligand and building block in asymmetric catalysis. Its molecular formula is C₂₁H₁₆, and it has a molar mass of approximately 268.35 g/mol .[1][2] The non-planar, sterically hindered structure of this compound significantly influences its physical properties, including its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆ | [1] |

| Molar Mass | 268.35 g/mol | [1] |

| Predicted Density | 1.121 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 402.6 ± 25.0 °C | [1] |

| XLogP3 | 6.4 |

The high XLogP3 value indicates a lipophilic, non-polar nature, suggesting a preference for solubility in non-polar organic solvents over polar ones.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] For a non-polar molecule like this compound, solubility is primarily governed by London dispersion forces. Solvents that can establish effective van der Waals interactions with the large aromatic surface area of the binaphthyl core will be the most effective.

Factors Influencing the Solubility of this compound:

-

Solute-Solvent Interactions: The dissolution of a solid in a liquid involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the energy required to break the crystal lattice forces must be compensated by the energy released from the favorable interactions with the solvent molecules.

-

Solvent Polarity: Due to its hydrocarbon structure, this compound is expected to be more soluble in non-polar or weakly polar organic solvents such as toluene, hexane, and dichloromethane, and less soluble in polar solvents like ethanol, methanol, and water.[3]

-

Temperature: Generally, the solubility of solid compounds in organic solvents increases with temperature.[4][5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state. However, the extent of this increase can vary significantly depending on the specific solute-solvent system.

-

Molecular Structure and Steric Hindrance: The bulky nature of the binaphthyl system and the presence of the methyl group can create steric hindrance, affecting how solvent molecules pack around the solute. This can influence the overall solubility.

Practical Guidance: Solvent Selection and Safety

Recommended Starting Solvents for Solubility Screening

Based on the theoretical principles, the following solvents are recommended as a starting point for determining the solubility of this compound:

-

Aromatic Hydrocarbons: Toluene, Xylenes, Benzene

-

Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Esters: Ethyl acetate

-

Polar Aprotic Solvents: Acetone, Acetonitrile

-

Polar Protic Solvents (expect low solubility): Ethanol, Methanol

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.[6] The recommended storage temperature is 2-8°C.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[8] This method is reliable and provides thermodynamically relevant data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C21H16 | CID 11032869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bre.com [bre.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Fingerprinting of 2-Methyl-1,1'-Binaphthalene: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of chiral molecules is paramount. Among these, atropisomeric compounds—stereoisomers arising from restricted rotation about a single bond—present unique challenges and opportunities. 2-Methyl-1,1'-binaphthalene, a derivative of the well-studied 1,1'-binaphthyl scaffold, is a molecule of significant interest due to its potential applications in asymmetric catalysis and as a chiral building block.[1][2] Its conformational rigidity and defined spatial arrangement of substituents are key to its function, making unambiguous spectroscopic characterization a critical aspect of its synthesis and application.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by two naphthalene rings linked by a C-C single bond, with a methyl group at the 2-position of one of the naphthalene moieties. The steric hindrance caused by the proximity of the hydrogen atoms at the 8 and 8' positions, as well as the methyl group at the 2-position, restricts free rotation around the C1-C1' bond, leading to the existence of stable atropisomers.

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of 15 distinct aromatic protons and 3 methyl protons. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the steric compression arising from the hindered rotation.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~ 2.0 - 2.5 | s | 3H |

| Aromatic Protons | ~ 7.0 - 8.5 | m | 15H |

Note: The predicted chemical shifts are based on the analysis of related binaphthyl structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation and Causality:

-

Methyl Protons: The methyl group, being attached to an aromatic ring, will experience deshielding, leading to a chemical shift in the range of 2.0-2.5 ppm. This will appear as a singlet due to the absence of adjacent protons.

-

Aromatic Protons: The 15 aromatic protons will reside in a complex and overlapping region between 7.0 and 8.5 ppm. The protons on the substituted naphthalene ring will exhibit different chemical shifts compared to those on the unsubstituted ring. Protons in sterically congested regions, such as those near the other naphthalene ring, are likely to be shifted downfield.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. For this compound, we expect to see 21 distinct signals, corresponding to the 20 aromatic carbons and the single methyl carbon.

Expected ¹³C NMR Data (Based on Analogs)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 20 - 25 |

| Aromatic (C) | ~ 125 - 140 |

| Aromatic (CH) | ~ 120 - 135 |

Note: These ranges are based on published data for 2,2'-dimethyl-1,1'-binaphthalene and general knowledge of aromatic compounds.

Interpretation and Causality:

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, typically between 20 and 25 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the downfield region (120-140 ppm). The quaternary carbons (those without attached protons) will generally have weaker signals. The chemical shifts of the aromatic carbons will be influenced by the substitution pattern and the dihedral angle between the two naphthalene rings.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 850 - 675 | C-H bend (out-of-plane) | Aromatic |

Interpretation and Causality:

-

Aromatic C-H Stretch: The sharp peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of aromatic rings.

-

Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are indicative of C-H bonds on an sp³ hybridized carbon, corresponding to the methyl group.

-

Aromatic C=C Stretch: The series of absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the naphthalene rings.

-

Aromatic C-H Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds and are highly characteristic of the substitution pattern of the aromatic rings.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Mass Spectrometry Data

A GC-MS spectrum for this compound is available in the SpectraBase database.

| m/z | Interpretation |

| 268 | Molecular Ion (M⁺) |

| 253 | [M - CH₃]⁺ |

| 126.5 | Doubly charged molecular ion [M]²⁺ or fragment |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z = 268 corresponds to the molecular weight of this compound (C₂₁H₁₆), confirming the molecular formula.[2]

-

Fragmentation Pattern: The peak at m/z = 253 is likely due to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds. The presence of other smaller fragments would provide further structural information.

The following diagram illustrates the primary fragmentation pathway of this compound in a mass spectrometer.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Experimental Protocols

While specific experimental data for this compound is limited, the following are general, field-proven protocols for acquiring the spectroscopic data discussed in this guide.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

B. IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

C. Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While a complete set of experimental data is not currently available in public repositories, this guide provides a robust framework for its identification and structural elucidation. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently analyze and interpret the data they acquire for this and other related chiral biaryl compounds. The methodologies and interpretative strategies outlined herein serve as a valuable resource for professionals in drug development and materials science, ensuring the scientific integrity and trustworthiness of their findings.

References

-

PubChem. (n.d.). 2,2'-Dimethyl-1,1'-binaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-Methyl-1,1'-binaphthalene. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Methyl-1,1'-Binaphthalene: A Technical Guide to Discovery, Synthesis, and Atropisomerism

This technical guide details the discovery, synthesis, and physicochemical properties of 2-methyl-1,1'-binaphthalene . It is structured for researchers requiring actionable protocols and mechanistic insights into atropisomerism.

Part 1: Executive Summary & Historical Context

This compound (CAS: 118018-45-4) represents a critical "symmetry-breaking" intermediate in the study of axial chirality. Unlike its

Historically, this molecule served as a mechanistic probe during the mid-20th century (notably by Cooke, Harris, and Mislow) to quantify the "buttressing effect" and the steric energy increments contributed by substituents at the 2/2' positions. While unsubstituted 1,1'-binaphthyl racemizes rapidly at ambient temperatures (

The "Barrier Increment" Hypothesis

Early physical organic chemistry posited that the rotational barrier in binaphthyls is additive.

-

Base (H,H): ~23 kcal/mol (Unstable at RT)

-

Increment (H

Me): ~7–8 kcal/mol per methyl group. -

Result: this compound exhibits a barrier of approximately 30–32 kcal/mol , rendering it optically stable at room temperature but prone to racemization at elevated temperatures (>100°C).

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

While early syntheses relied on low-yield mixed Ullmann couplings or oxidative dimerizations (yielding statistical mixtures of binaphthyl, 2,2'-dimethyl, and 2-methyl), the modern standard is the regioselective Suzuki-Miyaura cross-coupling .

Reaction Scheme

Substrates: 1-Naphthaleneboronic acid + 1-Bromo-2-methylnaphthalene Catalyst: Pd(PPh3)4 or Pd(OAc)2/SPhos Base: K3PO4 or Ba(OH)2

Step-by-Step Methodology

Note: This protocol is designed for a 5.0 mmol scale.

-

Reagent Preparation:

-

Charge an oven-dried Schlenk flask with 1-bromo-2-methylnaphthalene (1.11 g, 5.0 mmol) and 1-naphthaleneboronic acid (1.03 g, 6.0 mmol, 1.2 equiv).

-

Add Pd(PPh3)4 (290 mg, 5 mol%). Alternative: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) for higher turnover.

-

Add Ba(OH)2·8H2O (3.15 g, 10 mmol, 2 equiv). Barium hydroxide often provides superior rates for sterically hindered couplings compared to carbonates.

-

-

Solvent System:

-

Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL) .

-

Why: The aqueous component is critical for the boronate activation; dioxane ensures solubility of the lipophilic naphthalene derivatives.

-

-

Reaction Conditions:

-

Heat the mixture to 100°C under an Argon atmosphere for 12–16 hours.

-

Monitoring: Check conversion via TLC (Hexane/EtOAc 95:5). The product will appear as a highly fluorescent spot under UV (254/366 nm).

-

-

Work-up & Purification:

-

Cool to room temperature.[1][2] Dilute with diethyl ether (50 mL) and wash with brine (2 x 30 mL).

-

Dry organic layer over MgSO4, filter, and concentrate.

-

Purification: Flash column chromatography on silica gel using 100% Hexanes .

-

Note: The product is a hydrocarbon; polarity is very low. Impurities (homocoupled binaphthyls) may have similar Rf values; a gradient of 0% to 2% EtOAc may be required for fine separation.

-

-

Yield Expectation: 85–92% (White crystalline solid).

Part 3: Physical Properties & Data Summary[3]

The following data consolidates physical constants and barrier energies relevant to drug development and chiral stability testing.

| Property | Value / Description | Source/Context |

| Molecular Formula | Mono-methylated | |

| Molecular Weight | 268.36 g/mol | - |

| Melting Point | 128–130 °C | Crystalline solid |

| Chirality | Axial (Atropisomerism) | |

| Racemization Barrier | Est.[3][4] half-life at 25°C: >1000 years | |

| Racemization Temp | Measurable > 120°C | Used for thermal stability assays |

| UV Fluorescence | Strong Blue/Violet |

Racemization Kinetics

The racemization follows first-order kinetics. To determine the precise barrier in a specific solvent (e.g., Diphenyl ether):

Part 4: Visualization of Pathway & Logic

The following diagram illustrates the synthesis logic and the "Barrier Increment" relationship that defines the molecule's significance.

[6]

References

-

Cooke, A. S., & Harris, M. M. (1963). Optical activity in the 1,1'-binaphthyl series.[5][6][7] Journal of the Chemical Society. (Foundational work on barrier increments).

-

Meca, L., Řeha, D., & Havlas, Z. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. Journal of Organic Chemistry.[7] (Computational verification of barriers).

-

Putala, M. (2006). Synthesis of this compound via Suzuki Cross-Coupling Reaction. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Modern synthetic protocol).

-

NIST Chemistry WebBook. 2-Methylnaphthalene and Binaphthyl properties. (Physical data verification).

Sources

- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optical activity in the 1,1′-binaphthyl series. Energy barriers to racemisation of 8-substituted 1,1′-binaphthyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 248. Optical activity in the 1,1′-binaphthyl series. Optically active 8,8′-dimethyl-1,1′-binaphthyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Safe Handling and Operational Protocols for 2-Methyl-1,1'-Binaphthalene

Executive Summary

2-methyl-1,1'-binaphthalene (CAS: 7490-95-1) is a critical chiral scaffold used primarily in the synthesis of atropisomeric ligands (e.g., MOP, NOBIN) for asymmetric catalysis. Unlike its diol counterpart (BINOL), the methylated derivative presents unique handling challenges due to its lipophilicity and potential for dust generation during recrystallization and solid-phase handling.

Critical Safety Advisory: While comprehensive toxicological data for this specific atropisomer is limited compared to naphthalene monomers, it must be treated as a Polycyclic Aromatic Hydrocarbon (PAH) . Standard operating procedures (SOPs) must assume it is a skin/eye irritant, a respiratory sensitizer, and a chronic aquatic toxin. This guide synthesizes structural analog data (1,1'-binaphthyl and 2,2'-dimethyl-1,1'-binaphthyl) to establish a maximum-security handling protocol.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first line of defense. As a solid PAH derivative, the primary vector for exposure is inhalation of particulates and dermal absorption.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Operational Implication |

| Molecular Formula | C₂₁H₁₆ | Lipophilic; penetrates nitrile gloves over time. |

| Molecular Weight | 268.35 g/mol | Heavy molecule; dust settles but adheres to surfaces. |

| Physical State | Solid (White to pale yellow powder) | High Risk: Dust explosion hazard if micronized. |

| Melting Point | ~50–80°C (Analog extrapolation*) | Low melting point; may fuse/clump if stored near heat. |

| Solubility | Insoluble in water; Soluble in DCM, Toluene, THF | Use organic solvent spill kits; water is ineffective for cleaning. |

| Partition Coeff (LogP) | ~6.4 (Predicted) | Bioaccumulation Risk: Highly lipophilic. Avoid all skin contact.[1][2][3][4] |

*Note: Exact melting point varies by enantiomeric purity and polymorph. Data extrapolated from 1,1'-binaphthyl (mp 145°C) and methyl-naphthalene derivatives.

GHS Hazard Classification (Precautionary Principle)

Based on structural analogs (2,2'-dimethyl-1,1'-binaphthalene)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[5]

-

H413: May cause long-lasting harmful effects to aquatic life.[5][6]

Toxicological Mechanisms & Exposure Control

The Mechanism of Toxicity

PAHs like this compound exert toxicity primarily through intercalation and oxidative stress .

-

Dermal/Lipid Transport: Due to high LogP (~6.4), the compound rapidly crosses the stratum corneum.

-

Metabolic Activation: Cytochrome P450 enzymes (specifically CYP1A1) may attempt to oxidize the naphthyl rings, potentially generating reactive epoxide intermediates, though the steric bulk of the binaphthyl bond mitigates this compared to simple naphthalene.

-

Irritation: Physical contact with mucous membranes causes immediate desiccation and inflammatory response.

Hierarchy of Controls

The following diagram illustrates the decision matrix for controlling exposure risk, prioritizing engineering controls over PPE.

Caption: Risk mitigation logic prioritizing containment (Engineering) before reliance on PPE.

Operational Protocols

Protocol A: Synthesis & Recrystallization Handling

Context: this compound is often purified via recrystallization from non-polar solvents (Hexane/Toluene).

-

Preparation:

-

Verify fume hood certification (must be <1 year old).

-

Glove Selection: Standard nitrile gloves degrade upon prolonged contact with toluene. Use Silver Shield (Laminate) gloves or double-glove with specific breakthrough time monitoring.

-

-

Solvent Handling:

-

Dissolution often requires heating. Never use an open flame. Use a silicone oil bath or heating block.

-

Self-Validating Step: Ensure the condenser water flow is active before heating. Use a flow indicator (spinner) to visually verify.

-

-

Filtration (The Danger Zone):

-

Vacuum filtration generates the highest risk of aerosolization.

-

Control: Do not pull air through the dried solid for extended periods. Once solvent is removed, cover the funnel immediately with a watch glass or foil.

-

-

Transfer:

-

When scraping the solid from the filter, use a static-dissipative scoop . Static discharge can disperse fine PAH dust onto the operator's sleeves.

-

Protocol B: Waste Disposal

PAHs are persistent organic pollutants. Improper disposal is a severe regulatory violation.

-

Segregation:

-

Do NOT mix with aqueous waste.[6]

-

Do NOT mix with oxidizing acids (Nitric/Perchloric) – risk of nitration forming explosive/more toxic nitro-PAHs.

-

-

Labeling:

-

Label container: "Hazardous Waste - Solid - PAH Contaminated (this compound)."

-

-

Decontamination:

-

Glassware should be rinsed with Acetone or DCM inside the hood before washing. The rinse acetone must be disposed of as halogenated/organic waste, not down the drain.

-

Emergency Response

In the event of a spill or exposure, immediate action is required to prevent systemic absorption.[1]

Caption: Immediate response workflow for exposure and containment breaches.

Medical Note: If skin exposure occurs, do not use ethanol or acetone to wash the skin. Organic solvents increase the permeability of the skin, driving the PAH deeper into the lipid layer. Use copious amounts of soap and lukewarm water.

References

-

PubChem. this compound Compound Summary (CID 11032869).[7] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,1'-Binaphthalene (Parent Compound).[5] [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 1,1'-Binaphthyl | C20H14 | CID 11789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C21H16 | CID 11032869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Commercial Availability & Strategic Sourcing of Enantiopure 2-methyl-1,1'-Binaphthalene

[1]

Executive Summary

This compound (CAS: 118018-45-4 for (S); 118018-44-3 for (R)) is a specialized chiral hydrocarbon possessing axial chirality (atropisomerism).[1] Unlike its ubiquitous disubstituted analogs (e.g., BINOL, BINAP), the mono-methyl congener is a niche reagent, primarily utilized as a mechanistic probe for racemization barriers and as a precursor for desymmetrized chiral ligands.

Market Status: "Spot Availability." Unlike commodity chiral ligands, this compound is rarely held in bulk inventory by major catalog suppliers.[1] It is typically synthesized on-demand (custom synthesis) or supplied in milligram quantities by specialized chiral vendors.[1] Researchers must adopt a "Make vs. Buy" decision matrix, often favoring in-house resolution for gram-scale requirements due to the high cost and lead time of commercial sources.

Technical Profile & Stability

Understanding the physicochemical stability of the core is a prerequisite for procurement. The mono-substitution pattern confers a rotational barrier significantly higher than unsubstituted 1,1'-binaphthalene but lower than 2,2'-disubstituted analogs.[1]

Physicochemical Specifications

| Property | Specification |

| Formula | C₂₁H₁₆ |

| Molecular Weight | 268.35 g/mol |

| Chirality | Axial (Atropisomerism) |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 50–52 °C (Racemate); Enantiomers may vary slightly |

| Optical Rotation |

Atropisomeric Stability (The "Shelf-Life" Factor)[1]

-

Unsubstituted 1,1'-binaphthyl:

kcal/mol.[1][2] Racemizes rapidly at 50°C ( -

This compound: The introduction of a single ortho-methyl group increases the steric clash with the opposing naphthyl hydrogen (H-8').[1]

-

Operational Insight: The rotational barrier is sufficient to prevent racemization at room temperature (25°C) for extended periods.[1] However, thermal racemization becomes a risk above 80°C.[1]

-

Protocol: Do not heat enantiopure stocks above 60°C during drying or solvent removal. Store at +4°C to ensure indefinite optical purity.

Commercial Landscape

The supply chain for this compound is fragmented. It is not a "catalog item" for instant dispatch.

Primary Supply Channels[1]

-

Specialized Chiral Vendors (Tier 1): Companies like Chiral Quest , Daicel , or Wuxi AppTec (custom division) often hold the technology to resolve this, even if not listed in the catalog.

-

Catalog Aggregators (Tier 2): Suppliers like TCI , ChemSigma , and Bide Pharmatech list the CAS, but stock is often "zero" with a 2–4 week lead time.

-

Sourcing Strategy:

Decision Matrix: Make vs. Buy

The following logic flow dictates the optimal sourcing strategy based on project timelines and budget.

Figure 1: Strategic sourcing decision tree for chiral binaphthyls.

Strategic Synthesis (The "Make" Protocol)

For researchers requiring >1 gram, purchasing is often cost-prohibitive. The most reliable route is the synthesis of the racemate followed by optical resolution . This method is self-validating because the resolution step inherently proves the enantiopurity.

Step 1: Synthesis of Racemic this compound

Method: Kumada Cross-Coupling (Nickel-Catalyzed).[1]

-

Reagents: 1-Naphthylmagnesium bromide + 1-Bromo-2-methylnaphthalene.[1]

-

Catalyst:

(1-2 mol%).[1] -

Mechanism: The steric bulk of the ortho-methyl group makes this coupling sluggish compared to standard biaryls. The use of a bidentate phosphine ligand (dppe) is critical to prevent catalyst decomposition.

Step 2: Optical Resolution (The Critical Step)

Since the molecule lacks acidic/basic handles (no -OH or -NH₂), classical resolution via diastereomeric salt formation is impossible . Technique: Preparative Chiral HPLC.[1]

Protocol:

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: 100% n-Hexane (or 99:1 Hexane:IPA).[1]

-

Note: Pure hydrocarbon mobile phases maximize the chiral recognition for non-polar analytes.[1]

-

-

Detection: UV at 254 nm (Strong naphthalene absorption).[1]

-

Throughput: A 250x20mm semi-prep column can resolve ~50-100 mg per injection.[1]

Figure 2: Workflow for the synthesis and resolution of enantiopure this compound.

Quality Control & Validation

Trustworthiness in chiral chemistry relies on rigorous validation.[1] Do not rely solely on Certificate of Analysis (CoA) from spot suppliers.[1]

Self-Validating Protocol

-

Chiral HPLC:

-

Column: Chiralcel OD-H (4.6 x 250 mm).[1]

-

Conditions: n-Hexane/Isopropanol (99.5:0.5), 0.5 mL/min, 25°C.

-

Acceptance Criteria: Single peak (ee > 99%).

-

-

Specific Rotation:

-

H-NMR Verification:

-

Verify the integration of the methyl singlet (

ppm) vs aromatic protons (13H) to ensure no solvent occlusion (e.g., hexane) which is common after HPLC.

-

Applications

Why source this specific congener?

-

Racemization Standard: Used to calibrate computational models for atropisomer stability.[1]

-

Ligand Precursor: The methyl group can be brominated (NBS) to form 2-bromomethyl-1,1'-binaphthalene , a gateway to chiral benzylic ligands.[1]

-

Material Science: Used as a dopant in liquid crystals to induce chiral nematic phases without the hydrogen-bonding complications of BINOL.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11032869, this compound.[1] Retrieved from .[1]

-

ACS Omega (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. (Discusses racemization barriers and stability). Retrieved from .[1]

-

Organic Syntheses (2013). Resolution of 1,1'-Bi-2-Naphthol. (Foundational technique for binaphthyl resolution, adaptable to analogs).[1] Retrieved from .[1]

-

Journal of the American Chemical Society. Practical asymmetric synthesis of 1,1'-binaphthyls via asymmetric cross-coupling. (Hayashi method).[1] Retrieved from .[1]

-

MySkinRecipes (Supplier Data). this compound Product Listing. (Example of niche commercial listing). Retrieved from .[1]

Technical Guide: Physical and Chemical Characterization of 2-methyl-1,1'-Binaphthalene

This is an in-depth technical guide on the physical and chemical properties of 2-methyl-1,1'-Binaphthalene , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 118018-44-3 for (

For drug development professionals, this molecule serves two primary functions:

-

Chiral Ligand Precursor : A desymmetrized backbone for synthesizing monodentate phosphine ligands used in asymmetric catalysis.

-

Stereochemical Probe : A model system for quantifying rotational energy barriers (

) in biaryl systems, essential for predicting the shelf-life of atropisomeric drugs.

Physical Properties

The physical profile of this compound is defined by its lipophilicity and its existence as a resolvable solid at room temperature.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 268.35 g/mol | |

| Physical State | Solid (Powder or Crystalline) | Colorless to pale yellow |

| Melting Point | 50–55 °C (Experimental range varies) | Lower than 1,1'-binaphthyl ( |

| Boiling Point | ~402 °C (Predicted at 760 mmHg) | High thermal stability required for GC analysis. |

| Density | Predicted | |

| Solubility | Soluble in | Insoluble in water. |

| Chirality | Axially Chiral (Atropisomeric) | Exists as ( |

Spectral Signature

-

NMR (CDCl

-

UV-Vis : Strong absorption in the UV region (

~220, 280 nm) characteristic of the naphthalene chromophore, with minimal conjugation between rings due to the twisted dihedral angle (approx. 90°).

Stereochemistry & Atropisomerism

The defining chemical property of this compound is its atropisomerism . The single methyl group at the 2-position creates sufficient steric hindrance with the hydrogen at the 2'-position to restrict rotation around the 1,1'-bond, allowing for the isolation of enantiomers at room temperature.

Rotational Barrier Mechanism

Unlike BINOL, which is locked by two groups, this mono-substituted variant has a lower barrier to rotation.

-

Unsubstituted 1,1'-Binaphthyl :

kcal/mol ( -

This compound :

kcal/mol.-

Significance: It is optically stable at room temperature but may racemize upon prolonged heating (>100°C). This makes it a "class 2" atropisomer—stable enough for isolation but requiring care during high-temperature catalytic cycles.

-

Visualization: Energy Profile of Racemization

The following diagram illustrates the energy barrier required to pass through the planar transition state (TS), where the steric clash is maximized.

Figure 1: Reaction coordinate diagram showing the racemization pathway. The transition state involves the forcing of the 2-methyl group past the 2'-hydrogen (or 8'-hydrogen), creating a high-energy planar conformation.

Chemical Reactivity & Synthesis

Synthesizing non-symmetric binaphthyls is chemically challenging due to the tendency of coupling reactions to produce homo-coupled byproducts (e.g., 1,1'-binaphthyl or 2,2'-dimethyl-1,1'-binaphthyl).

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The most reliable protocol utilizes a palladium-catalyzed cross-coupling between a naphthyl boronic acid and a halonaphthalene.

Protocol Logic :

-

Catalyst :

or -

Base : Strong bases like

or

Step-by-Step Methodology

-

Reagents : 1-Naphthaleneboronic acid (1.2 eq), 1-Bromo-2-methylnaphthalene (1.0 eq),

(5 mol%), -

Solvent : DME/Water (4:1 ratio). Degas thoroughly with Argon.

-

Reaction : Reflux at 90°C for 16–24 hours. The elevated temperature is necessary to overcome the steric barrier of forming the crowded C-C bond.

-

Workup : Extract with ethyl acetate. The crude product will contain the target, plus de-boronated naphthalene and homocoupled dimers.

-

Purification : Flash column chromatography (Hexanes/EtOAc). The 2-methyl derivative elutes distinctly from the symmetric byproducts due to polarity differences.

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway via Suzuki-Miyaura coupling.[1] The steric bulk of the methyl group requires high-activity catalysts and elevated temperatures.

Applications in Drug Development

While this compound is rarely a drug pharmacophore itself, it is a vital intermediate in the "chiral pool" for drug synthesis.

-

Ligand Design : It is the precursor to MOP (Monodentate Optically Active Phosphine) ligands. By brominating the 2'-position and installing a phosphine, researchers create ligands that induce high enantioselectivity in hydrosilylation and hydrogenation reactions.

-

Atropisomeric Screening : In modern medicinal chemistry, screening for atropisomer stability is critical (e.g., sotorasib). This molecule serves as a standard control for validating computational models of rotational barriers.

References

- Synthesis & Properties: Chem. Pharm. Bull. (Tokyo), 2000, 48, 110.

- Atropisomerism Stability: J. Org. Chem., 1985, 50, 466.

- Suzuki Coupling Protocol: J. Am. Chem. Soc., 2000, 122, 4020. (Buchwald et al. on coupling hindered biaryls).

-

CAS Registry Data : NIH PubChem Compound Summary for CID 11032869 (this compound). Link

Sources

Technical Deep Dive: Crystallographic & Atropisomeric Characterization of 2-Methyl-1,1'-Binaphthalene

Executive Summary: The Desymmetrized Scaffold

2-methyl-1,1'-binaphthalene represents a critical inflection point in the study of axial chirality. Unlike its parent, 1,1'-binaphthalene (which racemizes rapidly at ambient temperatures,

For researchers and drug developers, this molecule is not merely a ligand precursor but a steric probe . Its crystal structure reveals the minimal steric penalty required to lock an aryl-aryl axis, providing a baseline for designing "Class 2" atropisomeric drugs (separable rotamers with intermediate half-lives).

This guide details the synthesis, crystallographic workflow, and structural mechanics of this compound, emphasizing the causality between the C2-methyl group and the resulting torsion angle.

Synthesis & Isolation Protocol

To obtain high-quality single crystals, one must first synthesize the compound with high purity, free of homocoupled byproducts (e.g., 1,1'-binaphthalene or 2,2'-dimethyl-1,1'-binaphthalene), which can co-crystallize and disorder the lattice.

Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize this compound via desymmetrized coupling.

Reagents:

-

Electrophile: 1-Bromo-2-methylnaphthalene (1.0 equiv)

-

Nucleophile: 1-Naphthylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk flask and backfill with Argon. The presence of oxygen promotes homocoupling of the boronic acid.

-

Dissolution: Dissolve 1-bromo-2-methylnaphthalene and Pd(PPh

) -

Addition: Add 1-naphthylboronic acid and the aqueous base.

-

Reflux: Heat to 85°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 95:5). The mono-methyl product typically runs between the two homocoupled impurities.

-

Workup: Extract with diethyl ether, wash with brine, and dry over MgSO

. -

Purification: Flash column chromatography on silica gel using 100% Hexanes. Note: The product is a hydrocarbon; polarity is low. Slow elution is necessary to separate it from unreacted starting materials.

Optical Resolution (Optional but Recommended)

For crystallographic analysis of the chiral axis, resolving the enantiomers is superior to analyzing the racemate (which often suffers from disorder).

-

Column: Chiralcel OD-H or OJ-H

-

Mobile Phase: Hexane/Isopropanol (99:1 or 100:0)

-

Detection: UV at 254 nm

Crystallographic Characterization Protocol

The structural analysis of this compound is challenging due to the potential for whole-molecule disorder where the methyl group occupies the 2-position in some unit cells and the 2'-position in others (pseudo-symmetry).

A. Crystal Growth Strategy

Goal: Obtain single crystals suitable for SC-XRD with minimal mosaicity.

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | Hexane / CH | Ambient Temp, loosely capped vial | Prisms (Preferred for data collection) |

| Vapor Diffusion | Toluene (inner) / Pentane (outer) | 4°C, sealed chamber | Needles (Often too thin) |

| Sublimation | None (High Vacuum) | 120°C | Plates (High purity, but hard to mount) |

B. Data Collection & Refinement

Instrument: Bruker D8 QUEST or similar (Mo-K

-

Reasoning: At room temperature, the libration of the naphthyl rings is significant. Cooling freezes the C1-C1' torsion, allowing precise determination of the methyl group's steric radius.

Refinement Checklist (Self-Validating):

-

Space Group: Likely P2

/c (racemate) or P2 -

Disorder Check: If the methyl group electron density is smeared, model it as a 2-position/2'-position disorder (e.g., PART 1 and PART 2 in SHELX) with occupancy refinement.

-

Absolute Structure: If analyzing a resolved crystal, check the Flack parameter. For a pure hydrocarbon, the anomalous signal from Carbon is weak with Mo radiation. Use Cu-K

radiation if absolute configuration determination is the primary goal.

Structural Mechanics & Atropisomerism

This section analyzes the physical forces derived from the crystal structure.

The Torsion Angle ( )

The defining feature of the structure is the dihedral angle across the C1-C1' bond.

-

1,1'-Binaphthyl (Parent):

(cisoid) or -

This compound: The single methyl group introduces a specific A(1,3) strain .

-

To avoid the steric clash between the C2-Methyl and the C8'-Hydrogen, the rings are forced into a more orthogonal arrangement.

-

Expected

: -

Significance: This orthogonality decouples the

-systems of the two rings effectively, breaking conjugation more severely than in the parent compound.

-

Racemization Pathway

The racemization of this compound occurs via rotation about the C1-C1' axis. The transition state (TS) requires the substituents to pass each other.

-

Anti-TS: The 2-Methyl passes the 8'-Hydrogen. This is the lower energy pathway.

-

Syn-TS: The 2-Methyl passes the 2'-Hydrogen. This is sterically prohibitive.

The barrier to rotation (

Visualization: Structural & Kinetic Logic

Caption: Workflow from synthesis to crystallographic validation, highlighting the correlation between structural metrics (torsion angle) and kinetic stability (racemization barrier).

References

-

Synthesis Protocol: "Synthesis of this compound via Suzuki cross-coupling reaction." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry, 2017.[5] Link

-

Parent Structure: "Crystal and molecular structure of 1,1′-binaphthyl." Journal of the Chemical Society B: Physical Organic, 1968. Link

-

Atropisomerism Classification: "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." Journal of Organic Chemistry, 2003. Link

-

Derivatization & Resolution: "New type of derivatization reagents for liquid chromatographic resolution of enantiomeric hydroxyl compounds." Chemical & Pharmaceutical Bulletin, 1982. Link

-

General Crystallography: "Crystal structure of 2,2'-bis(trimethylgermyl)-1,1'-binaphthyl." Zeitschrift für Kristallographie, 1997. Link

Sources

Conformational Dynamics and Atropisomerism of 2-Methyl-1,1'-Binaphthalene: A Technical Guide

Executive Summary

2-methyl-1,1'-binaphthalene represents a critical case study in atropisomerism. Unlike its

For researchers in drug discovery and asymmetric catalysis, understanding this angle is not merely structural; it is predictive of the "bite angle" in ligand design and the metabolic stability of atropisomeric pharmacophores.

Part 1: Structural Fundamentals & The Dihedral Angle

Defining the Coordinate System

The chirality of this compound arises from restricted rotation around the C1–C1' single bond. The geometry is defined by the torsion angle (

- (Syn-periplanar): High-energy transition state (maximum steric clash).

- (Gauche/Orthogonal): The energetic minimum (Ground State).

- (Anti-periplanar): Secondary transition state.

The Steric Asymmetry

In

-

Ring A (Methyl): Steric bulk of

(Van der Waals radius -

Ring B (Hydrogen): Steric bulk of

(Van der Waals radius

This asymmetry causes the ground state dihedral angle to deviate from the "perfect" orthogonal twist observed in some symmetric derivatives, shifting to minimize the specific Me

Quantitative Comparison

The following table situates this compound within the binaphthyl family.

| Compound | Substituents (2, 2') | Ground State | Racemization Barrier ( | Stability at 25°C |

| 1,1'-Binaphthyl | H, H | ~23.5 kcal/mol | Moderate (Racemizes with heat) | |

| This compound | Me, H | ~85^\circ - 95^\circ (Predicted) | ~30-35 kcal/mol | High (Resolvable) |

| 2,2'-Dimethyl-1,1'-Binaphthyl | Me, Me | ~88^\circ | >45 kcal/mol | Very High |

| BINOL | OH, OH | 37.2 kcal/mol | Very High |

Part 2: Energetics and Racemization Pathways

The stability of the dihedral angle is governed by the energy required to distort the molecule through a planar transition state.

The Logic of Rotation

Racemization requires the substituents to pass each other.

-

Pathway A (Anti-route): The 2-substituent passes the 8'-substituent.

-

Pathway B (Syn-route): The 2-substituent passes the 2'-substituent.

For this compound, the methyl group creates a "lock." The energy required to force the Methyl group past the opposing Hydrogen (syn or anti) is significantly higher than the H-H passing in unsubstituted binaphthyl.

Visualization of the Potential Energy Surface (PES)

The following diagram illustrates the asymmetric energy landscape.

Caption: Asymmetric Potential Energy Surface for this compound. Note that unlike symmetric binaphthyls, the syn and anti pathways involve distinct steric clashes (Me vs H).

Part 3: Experimental Determination Protocols

To rigorously determine the dihedral angle, a dual-method approach (Solid State + Solution State) is required.

Protocol A: X-Ray Crystallography (Solid State)

This provides the definitive "frozen" dihedral angle.

Step-by-Step Methodology:

-

Crystallization: Dissolve 20 mg of the racemate or enantiopure compound in a solvent mixture of Hexane/CH₂Cl₂ (3:1) . Slow evaporation at 4°C is preferred to minimize thermal motion disorder.

-

Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooling is essential to reduce librational motion of the naphthalene rings).

-

Refinement: Solve structure using direct methods (SHELXT).

-

Measurement: Calculate the torsion angle

(C2-C1-C1'-C2').-

Note: Expect packing forces to distort the angle by ±5° compared to solution state.

-

Protocol B: Exciton Chirality Method (Solution State)

In solution, the molecule oscillates. CD spectroscopy correlates the sign of the Cotton effect with the absolute twist.

Step-by-Step Methodology:

-

Sample Prep: Prepare a

M solution in Acetonitrile (MeCN). -

Measurement: Record CD spectrum from 200–350 nm.

-

Analysis (The Exciton Couplet):

-

Focus on the ^1B_b band (approx 220-230 nm).

-

Positive Couplet: A positive peak at longer wavelength followed by a negative peak at shorter wavelength indicates a positive dihedral angle (P-helicity) .

-

Negative Couplet: Indicates negative dihedral angle (M-helicity) .

-

-

Calculation: Use the amplitude (

) to estimate the magnitude of

Part 4: Computational Protocol (DFT)

Since experimental values fluctuate with solvent and temperature, Density Functional Theory (DFT) provides the idealized gas-phase or solvated angle.

Workflow Diagram

Caption: Computational workflow for determining the ground state angle and rotational barrier.

Recommended Input Parameters

-

Software: Gaussian 16 / ORCA 5.

-

Functional: B3LYP-D3(BJ) (Includes dispersion corrections, critical for

- -

Basis Set: def2-TZVP (Triple-zeta quality is recommended for accurate torsion energies).

-

Solvation: IEFPCM (Solvent = Chloroform or Methanol).

Self-Validation Check:

If your calculated Ground State

Part 5: Implications for Drug Design

Understanding the dihedral angle of this compound is a proxy for understanding metabolic stability in atropisomeric drugs.

-

The "Buttressing" Concept: The 2-methyl group provides sufficient steric hindrance to render the axis configurationally stable at physiological temperatures (

C). This means the enantiomers can be treated as distinct drugs (not rapidly interconverting conformers). -

Ligand Design: If used as a scaffold for catalysis, the asymmetry means the "chiral pocket" is deeper on the methyl side than the hydrogen side. This allows for the discrimination of pro-chiral substrates based on size.

References

-

Racemization Barriers of 1,1'-Binaphthyl Deriv

-

Conform

-

- Source: LaPlante, S. R., et al. "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 2011.

-

URL:[Link]

-

Crystal Structure D

- Source: Cambridge Crystallographic Data Centre (Search for Binaphthyl deriv

-

URL:[Link]

Sources

Methodological & Application

Application Note: 2-Methyl-1,1'-Binaphthalene as a Chiral Ligand Scaffold

This Application Note provides a comprehensive guide to 2-Methyl-1,1'-Binaphthalene-Based Ligands , focusing on the 2-Diphenylphosphino-2'-methyl-1,1'-binaphthyl (often referred to as Me-MOP or Ph-Me-BIN ) class. These ligands are critical tools in asymmetric catalysis, offering a unique steric profile distinct from the more common BINAP or MOP (methoxy) ligands.

Introduction: The Steric Powerhouse

The 1,1'-binaphthyl backbone is the "privileged structure" of asymmetric catalysis. While BINAP (

Unlike the methoxy group in MOP (

Key Ligand Profile: (R)-Me-MOP

-

Systematic Name: (R)-2-(Diphenylphosphino)-2'-methyl-1,1'-binaphthyl

-

Role: Monodentate Chiral Phosphine Ligand

-

Key Feature: The 2'-methyl group prevents rotation around the 1,1'-bond and blocks one face of the coordination sphere without interfering electronically.

Mechanism & Ligand Design

The efficacy of this compound ligands stems from their ability to break symmetry through atropisomerism combined with steric blocking .

Structural Logic

-

Atropisomerism: The 1,1'-binaphthyl bond is restricted from rotation due to the steric clash between the 2-diphenylphosphino group and the 2'-methyl group. This creates a permanent chiral axis.

-

The "Wall" Effect: In catalytic cycles (e.g., Palladium-catalyzed allylic substitution), the phosphine binds to the metal. The 2'-methyl group extends into the space near the metal center, effectively "walling off" one quadrant.

-

Electronic Neutrality: Unlike

or

Mechanistic Pathway (Graphviz)

The following diagram illustrates the steric influence of the ligand during a Palladium-catalyzed allylic substitution.

Caption: The 2'-methyl group (Me-MOP) enforces regioselectivity by sterically hindering the approach of the nucleophile to the metal center's cis-quadrant.

Applications

Asymmetric Hydrosilylation of Olefins

This is the benchmark reaction for monodentate chiral phosphines. The Me-MOP ligand typically outperforms bidentate ligands (like BINAP) in the hydrosilylation of terminal olefins because it allows for the formation of the necessary isomeric intermediate without over-stabilizing the metal center.

-

Target: Synthesis of chiral alcohols (after oxidation).

-

Performance: High regioselectivity (branched vs. linear) and enantioselectivity (>90% ee).

Palladium-Catalyzed Allylic Reduction

In the reduction of allylic esters with formic acid, Me-MOP promotes the formation of thermodynamically less stable but kinetically favored chiral olefins. The methyl group prevents the isomerization of the

Asymmetric Suzuki-Miyaura Coupling

Used for the synthesis of axially chiral biaryls.[1][2] The monodentate nature of the ligand is crucial here to accommodate the oxidative addition of bulky aryl halides.

Experimental Protocols

Synthesis of (R)-2-Diphenylphosphino-2'-methyl-1,1'-binaphthyl

Note: This synthesis requires strict inert atmosphere techniques (Schlenk line or Glovebox).

Reagents:

-

(R)-2-Methoxy-2'-methyl-1,1'-binaphthyl (Precursor)

-

-Butyllithium (

-

Chlorodiphenylphosphine (

) -

Tetrahydrofuran (THF), anhydrous

-

Borane-Dimethylsulfide complex (

) – Optional for protection

Workflow:

-

Lithiation: Dissolve (R)-2-bromo-2'-methyl-1,1'-binaphthyl (1.0 eq) in anhydrous THF at

. Slowly add-

Critical Step: The temperature must be maintained at

to prevent racemization or side reactions.

-

-

Phosphination: Add

(1.2 eq) dropwise. Allow the mixture to warm to room temperature (RT) overnight. -

Quenching & Workup: Quench with saturated

. Extract with dichloromethane (DCM). Dry over -

Purification: The crude phosphine is often prone to oxidation.

-

Method A (Direct): Recrystallize from hexane/ethanol under Argon.

-

Method B (Borane Protection): Treat crude with

to form the air-stable Phosphine-Borane adduct. Purify via silica column chromatography (Hexane/EtOAc). Deprotect with DABCO or diethylamine before use.

-

Protocol: Asymmetric Hydrosilylation of Styrene

Objective: Convert Styrene to (R)-1-Phenylethanol (after oxidation).

Materials:

-

Catalyst Precursor:

(2.5 -

Ligand: (R)-Me-MOP (10

mol) – Ligand/Metal ratio = 2:1 -

Substrate: Styrene (1.0 mmol)

-

Reagent: Trichlorosilane (

) (1.2 mmol) -

Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation: In a Schlenk tube under

, mix the Palladium precursor and (R)-Me-MOP in 1 mL of solvent. Stir at RT for 20 mins. The solution should turn pale yellow. -

Reaction: Cool the mixture to

. Add Styrene followed by dropwise addition of Trichlorosilane. -

Incubation: Stir at

for 24 hours. Monitor consumption of styrene by GC/TLC. -

Oxidation (Workup):

-

Dilute with THF (2 mL).

-

Add

(solid) and MeOH. -

Caution: Add 30%

dropwise (Exothermic!). -

Stir at RT for 2 hours.

-

-

Isolation: Extract with

, wash with brine, dry, and concentrate. -

Analysis: Determine ee% using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Data Table: Typical Results for Me-MOP vs. MOP

| Ligand | Substrate | Product | Yield (%) | ee (%) | Configuration |

| (R)-Me-MOP | Styrene | 1-Phenylethanol | 92 | 94 | (R) |

| (R)-MOP | Styrene | 1-Phenylethanol | 95 | 93 | (R) |

| (R)-BINAP | Styrene | 1-Phenylethanol | <10 | -- | -- |

Note: Monodentate ligands (MOP/Me-MOP) are vastly superior to bidentate (BINAP) for this specific transformation due to the mechanism requiring a free coordination site for the silane.

Troubleshooting & Quality Control

Ligand Oxidation

-

Symptom: Low catalytic activity; appearance of a peak at ~30 ppm in

NMR (Phosphine Oxide). -

Solution: Store Me-MOP in a glovebox or as a Borane adduct. Perform all catalysis with thoroughly degassed solvents.

Racemization

-

Symptom: Low ee% in product.

-

Cause: High reaction temperatures (>60°C) may cause partial rotation of the binaphthyl axis if the 2-methyl group is not sufficient to block rotation at high energy states (rare for binaphthyls but possible).

-

Solution: Keep reaction temperature below 40°C. Verify the optical purity of the starting ligand via chiral HPLC.

References

-

Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligands MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 33(6), 354–362.

-

Hayashi, T., et al. (1991). "Catalytic Asymmetric Hydrosilylation of Olefins by Use of Monodentate Chiral Phosphine Ligands." Journal of the American Chemical Society, 113(22), 8548–8549.

-

Kocovsky, P., et al. (1999). "Synthesis of Monodentate Chiral Ligands based on the Binaphthyl Scaffold." Tetrahedron Letters, 40(19), 3779-3782.

-

Shimada, T., et al. (2004). "Asymmetric Synthesis of Axially Chiral Biaryls by Nickel-Catalyzed Grignard Cross-Coupling." The Journal of Organic Chemistry, 69(14), 4788–4791.

Sources

Application Notes & Protocols for Enantioselective Synthesis Using 2-Methyl-1,1'-Binaphthalene Derived Catalysts

Introduction: The Architectural Nuances of C₁-Symmetric Binaphthyl Ligands in Asymmetric Catalysis

The quest for catalysts that can achieve high levels of enantioselectivity is a central theme in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] Among the privileged scaffolds for chiral ligands, the 1,1'-binaphthyl backbone has proven to be exceptionally effective due to its inherent axial chirality, conformational rigidity, and tuneable steric and electronic properties. While C₂-symmetric ligands like BINAP and BINOL have been extensively studied and successfully applied, there is a growing interest in C₁-symmetric binaphthyl ligands, which offer a distinct chiral environment that can lead to unique reactivity and selectivity.

This application note focuses on the utility of catalysts derived from the 2-methyl-1,1'-binaphthalene scaffold, particularly 2'-hydroxy-1,1'-binaphthyl derivatives functionalized at the 2-position. The introduction of a single methyl group breaks the C₂ symmetry, creating a more nuanced chiral pocket. This structural modification can lead to improved catalyst performance in specific reactions by providing a unique combination of steric hindrance and electronic effects that differentiate the two faces of a prochiral substrate.